molecular formula C23H21ClFN5 B2845080 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 931963-36-9

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2845080
CAS No.: 931963-36-9
M. Wt: 421.9
InChI Key: BSQJVRSIQSJVEQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure features:

  • 7-Chloro substitution on the quinazoline ring, which enhances electron-withdrawing properties and influences binding affinity to biological targets.
  • N-[2-(cyclohex-1-en-1-yl)ethyl] at position 5, a unique cycloalkenyl-ethyl side chain that modulates solubility and steric bulk.

This scaffold is pharmacologically significant due to its structural similarity to adenosine receptor ligands and kinase inhibitors. Its design likely optimizes selectivity and pharmacokinetics compared to earlier analogs .

Properties

IUPAC Name

7-chloro-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5/c24-17-9-10-20-19(14-17)22(26-12-11-15-5-2-1-3-6-15)27-23-21(28-29-30(20)23)16-7-4-8-18(25)13-16/h4-5,7-10,13-14H,1-3,6,11-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQJVRSIQSJVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Quinazoline Formation: The triazole intermediate is then reacted with a suitable quinazoline precursor under specific conditions to form the triazoloquinazoline core.

    Introduction of Substituents: The chloro, fluorophenyl, and cyclohexenyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts alkylation, and other organic transformations.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally related [1,2,3]triazolo[1,5-a]quinazolines from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Biological Activity Reference
Target Compound 7-Cl, 3-(3-Fluorophenyl), 5-(Cyclohexenylethyl) C₂₄H₂₂ClFN₆ 456.92 Hypothesized adenosine receptor antagonism; optimized lipophilicity due to cyclohexenyl group.
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(Phenylsulfonyl), 5-(4-Isopropylphenyl) C₂₄H₂₀ClN₅O₂S 477.97 Sulfonyl group enhances metabolic stability; discontinued due to unspecified efficacy issues.
C680-0970 (Screening Compound) 7-Cl, 3-(3-Methylphenyl), 5-(3,4-Dimethoxyphenethyl) C₂₆H₂₄ClN₅O₂ 486.95 In vitro screening candidate; methoxy groups improve solubility and CNS penetration.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-Methylphenyl), 5-(3,4-Diethoxyphenethyl) C₂₇H₂₉N₅O₂ 463.56 Ethoxy groups enhance bioavailability; tested for kinase inhibition.
N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine 2-Me, 5-(3-Chlorophenyl) C₁₇H₁₃ClN₄ 308.77 Simplified pyrazolo-quinazoline core; moderate cytotoxicity in preliminary assays.

Key Findings:

Substituent Effects on Activity: Electron-Withdrawing Groups (Cl, F): The 7-Cl and 3-fluorophenyl groups in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to sulfonyl-containing analogs . Alkyl/Aryl Side Chains: Cyclohexenylethyl (target) vs. phenethyl (C680-0970) groups influence logP values.

Bioisosteric Replacements: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., compound 4i in ) show higher anticancer activity than quinazoline-fused analogs, suggesting the quinazoline core may prioritize kinase selectivity over broad cytotoxicity .

Pharmacokinetic Optimization :

  • Methoxy (C680-0970) and ethoxy () substituents improve aqueous solubility, whereas sulfonyl groups () increase metabolic stability but may hinder membrane permeability .

Research Implications

The target compound’s design reflects iterative optimization of [1,2,3]triazolo[1,5-a]quinazolines. Its cyclohexenylethyl side chain differentiates it from earlier phenethyl analogs (e.g., C680-0970) and may address limitations in bioavailability or target engagement. Further studies should prioritize:

  • In vitro profiling against adenosine receptors (A₁/A₂A) and kinases (e.g., EGFR, VEGFR).
  • ADMET studies to validate solubility and metabolic stability predictions.

This comparative analysis underscores the critical role of substituent engineering in balancing potency, selectivity, and drug-like properties within this chemical class.

Biological Activity

7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure

The structure of this compound can be described as follows:

  • Core Structure : Quinazoline ring fused with a triazole moiety.
  • Substituents : A chloro group at the 7-position, a cyclohexene ethyl group at the N-position, and a fluorophenyl group at the 3-position.

Biological Activity

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that triazoloquinazolines can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Triazoloquinazoline AHuh-7 Hepatoma5.0Induction of apoptosis
Triazoloquinazoline BJurkat T-cells3.5Cell cycle arrest at G2/M phase
This compoundMCF-7 Breast CancerTBDTBD

Antimicrobial Activity
In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the fluorophenyl group is hypothesized to enhance lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy.

Table 2: Antimicrobial Activity of Similar Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Triazoloquinazoline CStaphylococcus aureus15
Triazoloquinazoline DEscherichia coli20
This compoundTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of triazoloquinazolines where researchers demonstrated that modifications to the quinazoline core significantly influenced biological activity. In particular, the introduction of halogen substituents was found to enhance cytotoxicity against various cancer cell lines.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of triazoloquinazolines. Key findings include:

  • Halogen Substitution : The presence of halogens (Cl and F) at specific positions on the phenyl ring enhances biological activity.
  • Cyclohexene Group : The cyclohexene substituent appears to play a critical role in modulating activity against cancer cells.

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